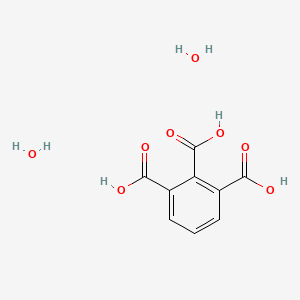

Benzene-1,2,3-tricarboxylic acid dihydrate

Description

The exact mass of the compound Benzene-1,2,3-tricarboxylic acid dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene-1,2,3-tricarboxylic acid dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene-1,2,3-tricarboxylic acid dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzene-1,2,3-tricarboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6.2H2O/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15;;/h1-3H,(H,10,11)(H,12,13)(H,14,15);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUPKLOIWLIWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018140 | |

| Record name | 1,2,3-Benzenetricarboxylic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36362-97-7 | |

| Record name | 1,2,3-Benzenetricarboxylic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Benzenetricarboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Benzene-1,2,3-tricarboxylic Acid Dihydrate

This guide provides a comprehensive technical analysis of Benzene-1,2,3-tricarboxylic acid dihydrate (Hemimellitic acid dihydrate), structured for researchers and drug development scientists.

Chemical Identity & Structural Integrity Guide

Executive Summary & Molecular Architecture

Benzene-1,2,3-tricarboxylic acid dihydrate (Hemimellitic acid dihydrate, 1,2,3-BTC·2H₂O ) is a critical building block in supramolecular chemistry and metal-organic framework (MOF) synthesis.[1] Unlike its symmetric isomer trimesic acid (1,3,5-BTC), the vicinal arrangement of the carboxylic acid groups in 1,2,3-BTC creates unique steric and electronic environments, facilitating the formation of robust hydrogen-bonded water clusters within the crystal lattice.

The Dihydrate Factor: Supramolecular Synthons

The dihydrate form is not merely a solvent inclusion but a structural necessity for the stable triclinic packing (Space Group

-

Lattice Stability: The water molecules mediate the interaction between the carboxylic acid dimers and the

-stacked benzene rings. -

Dehydration Dynamics: Removal of these structural waters requires significant energy (approx. 80–120°C), triggering a phase transition that alters the material's solubility and reactivity profile.

Figure 1: Logic flow of the hydrogen-bonding network in Hemimellitic Acid Dihydrate, highlighting the stabilizing role of the water cluster.

Physicochemical Specifications

The following data aggregates experimental values critical for formulation and synthesis planning.

| Property | Specification | Notes / Context |

| CAS Number | 36362-97-7 | Dihydrate specific (Anhydrous: 569-51-7) |

| Molecular Formula | MW: 246.17 g/mol | |

| Appearance | White crystalline prisms | Triclinic crystal system |

| Melting Point | 190–197°C (dec.)[1][2][3][4] | Melts with decomposition (anhydride formation) |

| Solubility | Soluble in water, EtOH; Insoluble in benzene | High polarity due to vicinal -COOH groups |

| pKa Values | Strongest acid due to H-bond stabilization of mono-anion | |

| Reduced acidity due to electrostatic repulsion | ||

| Weakest proton; difficult to remove in neutral media | ||

| Density | ~1.546 g/cm³ | High density packing driven by H-bonds |

Synthetic Pathways & Purification Protocols

Synthesis of high-purity 1,2,3-BTC·2H₂O typically involves the oxidation of polymethylbenzenes.[1] The following protocol ensures minimal contamination from partial oxidation byproducts.

Protocol: Oxidation of Hemimellitene (1,2,3-Trimethylbenzene)

Objective: Synthesize 1,2,3-BTC via permanganate oxidation.

-

Reagent Prep: Dissolve 10 mmol of 1,2,3-trimethylbenzene in 50 mL of pyridine/water (1:1 v/v). The pyridine acts as a phase transfer catalyst and solubilizer.[1]

-

Oxidation: Slowly add 60 mmol of

at 80°C over 2 hours.-

Critical Control Point: Maintain temperature < 90°C to prevent decarboxylation.[1]

-

-

Filtration: Filter hot to remove

precipitate.[1] Wash the cake with hot water. -

Acidification: Concentrate the filtrate and acidify with conc. HCl to pH 1.[1]

-

Crystallization (Dihydrate Formation):

-

Purification: Recrystallize from 10% HCl solution to suppress ionization and maximize yield.

Reactivity & Functionalization

The vicinal tricarboxylic motif presents unique reactivity compared to isolated carboxyl groups.[1][5]

Thermal Decomposition & Anhydride Formation

Unlike trimesic acid, 1,2,3-BTC can form a cyclic anhydride between the C1 and C2 carboxyl groups upon heating.

-

Step 1 (80–110°C): Loss of 2 moles of lattice water (Dehydration).[1]

-

Step 2 (190–200°C): Intramolecular condensation to form Hemimellitic Anhydride .[1]

-

Step 3 (>250°C): Decarboxylation to phthalic anhydride or benzoic acid derivatives.[1]

Figure 2: Thermal degradation pathway of Hemimellitic Acid Dihydrate.[1]

Applications in Drug Development & MOFs

Metal-Organic Frameworks (MOFs)

1,2,3-BTC is a "non-linear" linker.[1] While 1,3,5-BTC forms large open pores (e.g., HKUST-1), 1,2,3-BTC tends to form dense coordination polymers or low-dimensionality chains due to the steric crowding of the adjacent carboxylates.

-

Drug Delivery: The dihydrate's water channels can be exploited for loading small hydrophilic APIs (Active Pharmaceutical Ingredients) via solvent exchange, provided the guest molecule size < 4 Å.

-

Bio-compatibility: As a benzoic acid derivative, it has a predictable metabolic profile (glycine conjugation), making it a candidate for bio-MOF construction.[1]

Supramolecular Synthons

The acid is used to co-crystallize basic drugs.[1] The

Safety & Handling (MSDS Summary)

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

-

Handling:

References

-

Crystal Structure Analysis: Mo, F., & Adman, E. (1975).[1] Crystal structure of hemimellitic acid dihydrate. Bulletin of the Chemical Society of Japan. Link

-

Thermal Properties: NIST Thermodynamics Research Center. 1,2,3-Benzenetricarboxylic acid Phase change data. NIST Chemistry WebBook.[1] Link

-

pKa & Acidity: IUPAC Digitized pKa Dataset.[1] Dissociation Constants of Organic Acids. Link

-

MOF Applications: Eddaoudi, M., et al. (2001).[1] Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal−Organic Carboxylate Frameworks. Accounts of Chemical Research. Link

-

Safety Data: PubChem Compound Summary for CID 44134567, Benzene-1,2,3-tricarboxylic acid dihydrate. National Center for Biotechnology Information. Link

Sources

- 1. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hemimellitic acid - Wikipedia [en.wikipedia.org]

- 3. Benzene-1,2,3-tricarboxylic acid dihydrate | C9H10O8 | CID 44134567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trimesic acid - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

Benzene-1,2,3-tricarboxylic acid dihydrate physical properties

Physicochemical Profiling and Supramolecular Utility of Benzene-1,2,3-tricarboxylic Acid Dihydrate

Part 1: Executive Summary & Chemical Identity

Benzene-1,2,3-tricarboxylic acid dihydrate (commonly known as Hemimellitic Acid Dihydrate) is a critical building block in crystal engineering and supramolecular chemistry. Unlike its isomers (trimesic and trimellitic acid), the vicinal arrangement of its three carboxyl groups creates a unique steric and electrostatic environment. This "crowded" motif drives the formation of robust hydrogen-bonded sheets in the solid state, making it a high-value ligand for Metal-Organic Frameworks (MOFs) and a potent co-former in pharmaceutical co-crystallization to enhance the solubility of basic Active Pharmaceutical Ingredients (APIs).

This guide synthesizes the physicochemical behavior of the dihydrate form, focusing on its stability, phase transitions, and application protocols.

Table 1: Core Chemical Identity & Physical Constants

| Property | Specification |

| IUPAC Name | Benzene-1,2,3-tricarboxylic acid dihydrate |

| Common Name | Hemimellitic Acid Dihydrate |

| CAS Registry | 36362-97-7 (Dihydrate) / 569-51-7 (Anhydrous) |

| Molecular Formula | |

| Molecular Weight | 246.17 g/mol (Dihydrate) / 210.14 g/mol (Anhydrous) |

| Appearance | White to off-white crystalline powder |

| Crystal System | Triclinic |

| Space Group | |

| Melting Point | Dehydrates >100°C; Anhydrous melts ~190–197°C (dec.)[1] |

| Solubility | Soluble in ethanol, methanol; Moderate in water (~30 g/L at 20°C) |

Part 2: Solid-State Architecture & Stability

The stability of the dihydrate is not merely incidental; it is a structural necessity to relieve the electrostatic repulsion between the three adjacent (vicinal) carboxyl groups. In the anhydrous form, these groups must twist significantly out of the benzene plane to avoid steric clash. The water molecules in the dihydrate act as "spacers" and hydrogen-bond bridges, stabilizing the lattice into 2D sheets.

Structural Hierarchy Diagram

The following diagram illustrates the supramolecular assembly from the single molecule to the stable crystal lattice.

Caption: Figure 1. Supramolecular assembly logic. Water molecules mediate the high-density hydrogen bonding required to stabilize the crowded vicinal carboxyl groups.

Thermal Analysis Profile (TGA/DSC)

Understanding the dehydration pathway is critical for processing. The material does not melt directly; it undergoes a stepwise phase transition.

| Temperature Range | Thermal Event | Mechanistic Insight |

| 80°C – 110°C | Dehydration (Endotherm) | Loss of lattice water. The crystal lattice collapses or rearranges into the anhydrous form. Mass loss ~14.6% (theoretical). |

| 190°C – 197°C | Melting/Decomposition | Melting of the anhydrous phase, immediately followed by intramolecular dehydration to form anhydrides (likely hemimellitic anhydride). |

| > 220°C | Full Degradation | Complete oxidative degradation of the aromatic core. |

Part 3: Solution Chemistry & Pharmaceutical Utility

Hemimellitic acid is a triprotic acid. Its acidity is significantly higher than benzoic acid due to the inductive effect of the adjacent carboxyl groups. In drug development, this acidity makes it an excellent salt former for weak bases and a co-former for neutral APIs.

Acidity Constants (pKa)

-

pKa1 (2.88): Strongest acidity; proton loss from the central carboxyl group (C2) is most favorable to reduce steric strain.

-

pKa2 (4.75): Loss of second proton.

-

pKa3 (7.13): Loss of final proton; species becomes fully anionic (

).

Co-Crystal Screening Workflow

When pairing Hemimellitic acid with an API (e.g., Caffeine, Theophylline), the

-

If

, a Salt is likely. -

If

, a Co-crystal is likely. -

Hemimellitic acid sits in the "overlap" zone for many alkaloids, often yielding continuum states or solvated salts.

Caption: Figure 2. Rational co-crystal screening workflow utilizing Hemimellitic acid's specific pKa profile to predict salt vs. co-crystal formation.

Part 4: Experimental Protocols

Protocol A: Potentiometric Determination of pKa

Rationale: Accurate pKa determination is essential for predicting the stability of pharmaceutical salts. Standard titration must be modified for the low solubility of the acid.

-

Preparation: Dissolve

mol of Hemimellitic acid dihydrate in 50 mL of degassed water. If solubility is slow, heat gently to 40°C, then cool to 25°C. -

Ionic Strength Adjustment: Add KCl to maintain ionic strength at

(mimicking physiological conditions). -

Titrant: Use standardized

NaOH (carbonate-free). -

Execution:

-

Purge the vessel with

gas to prevent atmospheric -

Titrate dynamically, recording pH after drift stabilization (<0.005 pH units/min).

-

Data Processing: Use the Bjerrum method or Gran plot analysis to identify the three distinct inflection points. Note that pKa1 and pKa2 may overlap; derivative analysis (

) is required to resolve them.

-

Protocol B: Purification via Recrystallization

Rationale: Commercial samples often contain isomeric impurities (trimesic acid). Recrystallization exploits the hydration potential.

-

Dissolution: Suspend crude acid in water (10 mL per gram). Heat to boiling until fully dissolved.

-

Filtration: Hot filter to remove insoluble mechanical impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature over 4 hours. Rapid cooling precipitates the amorphous anhydrous form; slow cooling promotes the formation of the stable dihydrate triclinic blocks.

-

Drying: Filter crystals and air dry at ambient temperature. Do not oven dry >60°C , or the waters of hydration will be lost, collapsing the crystal lattice.

References

-

Mo, F., & Adman, E. (1975). Crystal structure of hemimellitic acid dihydrate. Acta Crystallographica Section B, 31(1), 192-196.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11288, Hemimellitic acid.

-

Mazur, M., et al. (2019). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids.[2][3] Crystal Growth & Design, 19(5).

-

NIST Chemistry WebBook. Benzene-1,2,3-tricarboxylic acid.

Sources

Technical Whitepaper: Benzene-1,2,3-tricarboxylic Acid Dihydrate

Structural Architecture, Characterization Protocols, and Pharmaceutical Utility

Executive Summary

Benzene-1,2,3-tricarboxylic acid (hemimellitic acid) dihydrate is a critical building block in supramolecular chemistry and crystal engineering. Unlike its isomers (trimesic and trimellitic acid), the vicinal positioning of the three carboxylic acid groups creates unique steric and electronic environments, facilitating the formation of complex hydrogen-bonded networks. This guide provides a definitive structural analysis of the dihydrate form, detailing its crystallographic parameters, thermal behavior, and utility as a co-former in pharmaceutical co-crystals.

Chemical Identity & Physiochemical Profile[1][2][3][4]

The dihydrate form is the thermodynamically stable phase under ambient conditions. Researchers must distinguish this from the anhydrous form, which is hygroscopic and readily reverts to the dihydrate upon exposure to atmospheric moisture.

| Property | Specification |

| IUPAC Name | Benzene-1,2,3-tricarboxylic acid dihydrate |

| Common Name | Hemimellitic acid dihydrate |

| Formula | C₉H₆O₆[1] · 2H₂O |

| Molar Mass | 246.17 g/mol (Dihydrate); 210.14 g/mol (Anhydrous) |

| Appearance | Colorless/White Orthorhombic Crystals |

| Melting Point | ~190–195 °C (Decomposition of anhydrous form) |

| Solubility | Soluble in water, ethanol; Sparingly soluble in non-polar solvents |

| CAS Number | 732304-21-1 (Hydrate); 569-51-7 (Anhydrous) |

Crystallographic Architecture

The structural integrity of hemimellitic acid dihydrate is governed by a robust network of hydrogen bonds involving both the carboxylic acid groups and the interstitial water molecules.

3.1 Unit Cell Parameters

The compound crystallizes in the orthorhombic system.[2] The non-centrosymmetric space group Pna2₁ is characteristic, allowing for specific piezoelectric properties.

-

Crystal System: Orthorhombic[2]

-

Space Group: Pna2₁ (No. 33)

-

Z (Formula Units per Cell): 4

-

Lattice Dimensions:

3.2 Molecular Conformation

The steric crowding of three adjacent carboxylic acid groups forces a non-planar conformation. The central carboxyl group (position 2) is typically twisted out of the benzene plane to relieve repulsion, while the outer groups (positions 1 and 3) remain relatively coplanar.

3.3 Hydrogen Bonding Topology

The "dihydrate" nomenclature belies the structural complexity. Water molecules act as critical bridges (synthons), linking the acid molecules into infinite 1D zigzag chains and 2D sheets.

-

Primary Interaction: Strong O-H···O hydrogen bonds between carboxylic hydroxyls and water oxygens.

-

Secondary Interaction: Water-water bridging interactions.

-

Graph Set Analysis: The network forms complex motifs, often described by graph set notation (e.g., R rings) where water mediates the formation of large supramolecular loops.

Figure 1: Hydrogen Bonding Network Topology

Caption: Topology of the hydrogen-bonded network showing water-mediated bridging between acid units.

Experimental Characterization Protocols

To ensure scientific integrity, the following protocols utilize self-validating steps. For instance, in thermal analysis, the mass loss in TGA must stoichiometrically match the theoretical water content of the dihydrate.

4.1 Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality single crystals of the dihydrate form.

-

Preparation: Dissolve 100 mg of Hemimellitic Acid in 10 mL of deionized water. Heating to 50°C may be required for complete dissolution.

-

Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter into a clean glass scintillation vial to remove particulate nuclei.

-

Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes to control the evaporation rate.

-

Incubation: Store the vial in a vibration-free environment at ambient temperature (20–25°C).

-

Harvesting: Crystals typically appear within 5–7 days. They should be harvested while still submerged or immediately coated in oil to prevent dehydration.

4.2 Protocol B: Thermal Analysis (TGA/DSC)

Objective: Distinguish between surface moisture, lattice water (dihydrate), and decomposition.

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT Q600).[3]

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Ramp Rate: 10°C/min from 25°C to 300°C.

-

Expected Data Profile:

-

Event 1 (Dehydration): A distinct mass loss step (TGA) between 70°C and 110°C. The theoretical mass loss for 2H₂O is ~14.6%.

-

Event 2 (Melting/Decomposition): An endothermic peak (DSC) around 190–195°C, often immediately followed by or overlapping with exothermic decomposition.

-

Figure 2: Characterization & Validation Workflow

Caption: Workflow for synthesizing and validating the dihydrate phase using orthogonal analytical methods.

Pharmaceutical Applications: Co-Crystallization

Hemimellitic acid is a potent co-former for pharmaceutical co-crystals. Its tricarboxylic nature allows it to interact with active pharmaceutical ingredients (APIs) containing basic nitrogen atoms (e.g., pyridines, imidazoles).

-

Mechanism: Proton transfer or neutral hydrogen bonding (O-H···N).

-

Case Study: Co-crystallization with 4,4'-bipyridine results in a 1:1 co-crystal where the acid molecules form zigzag chains, and the bipyridine acts as a cross-linker, creating a pillar-layered architecture.

-

Significance: This modifies the solubility and bioavailability of the API without altering its covalent structure.

References

-

Mo, F., & Adman, E. (1975). The crystal structure of hemimellitic acid dihydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 192-196.

-

Duchamp, D. J., & Marsh, R. E. (1969). The crystal structure of trimesic acid. Acta Crystallographica Section B, 25(1), 5-19. (Comparative structural analysis).

- Herbstein, F. H. (2005). Crystalline Molecular Complexes and Compounds: Structures and Principles. Oxford University Press. (Reference for hydrogen bonding graph sets).

-

Sigma-Aldrich. (2024). 1,2,3-Benzenetricarboxylic acid hydrate Product Specification.

-

Wang, Y., et al. (2014).[4] Co-crystallization of hemimellitic acid with 4,4'-bipyridine. CrystEngComm. (Describing pharmaceutical co-crystal applications).

Sources

1H NMR Spectrum of Benzene-1,2,3-tricarboxylic Acid Dihydrate: Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of the proton nuclear magnetic resonance (

The dihydrate form presents unique challenges in solution-state NMR, primarily regarding the handling of lattice water and its chemical shift impact. This document details the structural logic, expected spectral features, and a self-validating experimental protocol to ensure data integrity.

Structural Analysis & Symmetry Logic

Before interpreting the spectrum, one must establish the symmetry elements that define the signal multiplicity.

Molecule: Benzene-1,2,3-tricarboxylic acid (

Proton Environments

Due to this symmetry, the three aromatic protons resolve into two distinct chemical environments:

-

Proton A (H-5): Located at the C5 position (para to the central carboxylic acid). It is unique.

-

Protons B (H-4 & H-6): Located at C4 and C6. They are chemically equivalent due to the plane of symmetry.

Coupling Prediction (Spin System)

The aromatic ring forms an

-

H-5 (Triplet): Couples to both H-4 and H-6 with an ortho-coupling constant (

Hz). -

H-4/H-6 (Doublet): Couple to H-5.

Diagram 1: Structural Symmetry & Coupling Logic

Caption: Logical flow from molecular symmetry to observed NMR splitting patterns.

Experimental Protocol

Solvent Selection: DMSO-d6

Why DMSO-d6?

-

Solubility: Polycarboxylic acids have poor solubility in non-polar solvents like

. DMSO-d6 ensures complete solvation, preventing line broadening caused by aggregation. -

Exchange Suppression: DMSO-d6 can sometimes slow down proton exchange enough to observe the carboxylic acid protons as broad singlets, whereas

would instantly exchange them to

The "Dihydrate" Factor

The "dihydrate" designation refers to lattice water in the solid state. Once dissolved in DMSO-d6:

-

The lattice water is released into the bulk solvent.

-

It appears as a distinct water peak (HDO/H2O) typically around 3.3 – 3.5 ppm .

-

Critical Note: This peak integration will correspond to the molar ratio of water in your weighed sample. For a pure dihydrate, you expect a significant water integral relative to the aromatic signals.

Step-by-Step Workflow

Caption: Operational workflow for high-fidelity NMR acquisition of carboxylic acids.

Acquisition Parameters (Standard 400/500 MHz):

-

Pulse Angle:

(to ensure accurate integration). -

Relaxation Delay (d1): Minimum 5 seconds. Carboxylic acid protons and aromatic protons can have long

relaxation times. Short delays lead to under-integration of the aromatic signals relative to solvent/water. -

Scans (ns): 16 or 32 (sufficient for >5mg sample).

Spectral Interpretation & Data Analysis

The spectrum is divided into three distinct regions.[1][2][3]

Region A: The Acidic Protons (10.0 – 14.0 ppm)

-

Signal: Very broad singlet.

-

Shift: Typically 13.0 – 14.0 ppm in DMSO-d6.

-

Integral: Theoretically 3H.

-

Note: Often broadened into the baseline or invisible if the sample is "wet" or if exchange is rapid. Do not use this for quantitative purity calculations unless the baseline is perfectly flat.

Region B: The Aromatic Zone (7.0 – 8.5 ppm)

This is the fingerprint region for Hemimellitic acid.

| Chemical Shift ( | Multiplicity | Integral | Assignment | Coupling ( |

| ~ 8.10 - 8.25 | Doublet (d) | 2H | H-4, H-6 | |

| ~ 7.60 - 7.75 | Triplet (t) | 1H | H-5 |

Note: Exact shifts vary slightly with concentration and temperature.[3][4] The Doublet (2H) and Triplet (1H) pattern is the definitive confirmation of the 1,2,3-substitution pattern.

Region C: Solvent & Impurities[5]

-

2.50 ppm: Residual DMSO (Quintet).

-

~3.33 ppm: Water (

from dihydrate + residual solvent water). This peak shifts downfield if the solution is very acidic.[5]

Troubleshooting & Self-Validation

Issue: "I don't see the Triplet/Doublet pattern."

-

Cause 1: Second Order Effects. At lower fields (e.g., 60 MHz or 200 MHz), the difference in chemical shift (

) between H5 and H4/6 might be small compared to the coupling constant ( -

Solution: Acquire at

400 MHz.

Issue: "The integration is wrong (e.g., Aromatic is 3H, Water is 50H)."

-

Cause: You are analyzing the Dihydrate .

-

Calculation:

Issue: "Carboxylic acid peaks are missing."

-

Cause: Proton exchange with water.[4] This is normal.

-

Validation: If the aromatic region shows the correct 2:1 doublet/triplet pattern, the compound is identified. The COOH protons are not required for structural proof.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[9] Journal of Organic Chemistry.[8][10]

-

National Institute of Standards and Technology (NIST). (2023).[11] 1,2,3-Benzenetricarboxylic acid Mass and spectral data.[6] NIST Chemistry WebBook.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

-

PubChem. (2024). Benzene-1,2,3-tricarboxylic acid (Compound Summary).[6][7] National Library of Medicine.

Sources

- 1. mason.gmu.edu [mason.gmu.edu]

- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. ckgas.com [ckgas.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,3-Benzenetricarboxylic acid(569-51-7) 1H NMR [m.chemicalbook.com]

- 7. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. reddit.com [reddit.com]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. otsuka.co.jp [otsuka.co.jp]

Spectroscopic Characterization of Benzene-1,2,3-tricarboxylic Acid Dihydrate

A Structural & Vibrational Guide for Pharmaceutical & Materials Science Applications

Executive Summary

Benzene-1,2,3-tricarboxylic acid dihydrate (Hemimellitic acid dihydrate) represents a unique challenge and opportunity in vibrational spectroscopy. Unlike its symmetric isomer (trimesic acid, 1,3,5-isomer), the 1,2,3-substitution pattern induces significant steric strain, forcing a non-planar molecular geometry. For researchers in drug development and crystal engineering, accurately characterizing this molecule is critical for two reasons:

-

Supramolecular Synthons: It serves as a robust ligand in Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals.

-

Hydration Dynamics: Distinguishing the dihydrate from the anhydrous form is essential for stability profiling in solid-state formulation.

This guide provides a self-validating spectroscopic protocol to identify, characterize, and monitor the stability of this compound, synthesizing crystallographic data with vibrational theory.

Molecular Architecture & Vibrational Theory

To interpret the spectrum, one must first understand the physical forces shaping the molecule.

The "Vicinal" Effect & Steric Twist In the 1,2,3-substitution pattern, the three carboxyl groups (-COOH) are adjacent. Steric repulsion prevents them from lying coplanar with the benzene ring.

-

Crystallographic Insight: X-ray diffraction studies reveal that while the outer carboxyl groups remain relatively coplanar (twisted ~4-10°), the central carboxyl group is forced to rotate nearly perpendicular (~87°) to the ring plane to relieve strain [1].

-

Spectral Consequence: This "de-conjugation" of the central carboxyl group shifts its C=O stretching frequency higher (closer to aliphatic acids) compared to the conjugated outer groups.

The Hydration Network The "dihydrate" designation is not merely solvent inclusion; it is a structural pillar. Water molecules form a specific four-membered ring motif and bridge the carboxyl groups via seven independent O–H[1]···O hydrogen bonds [1].[1][2][3][4][5] Disruption of this network (dehydration) leads to lattice collapse and significant spectral shifting.

Experimental Protocol: A Self-Validating Workflow

Standard Operating Procedure (SOP) for Solid-State Analysis

This protocol uses Attenuated Total Reflectance (ATR) FTIR, the industry standard for rapid powder analysis.

Phase 1: Sample Preparation

-

Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

-

Parameter Setup:

-

Resolution: 2 cm⁻¹ (Critical for resolving split carbonyl bands).

-

Scans: 64 (to improve Signal-to-Noise ratio in the fingerprint region).

-

Range: 4000–400 cm⁻¹.[6]

-

-

Sample Handling:

-

Caution: Do not over-grind if using KBr pellets; excessive pressure can induce partial dehydration or amorphization.

-

ATR Method: Place ~5 mg of crystalline powder on the crystal. Apply pressure until the force gauge reaches the optimal contact zone (typically 80–100 N).

-

Phase 2: Validation Logic

Before detailed assignment, validate the sample integrity using the Water/Carbonyl Ratio Check :

-

Locate the broad water band (~3300–3500 cm⁻¹).

-

Locate the C=O multiplet (~1680–1730 cm⁻¹).

-

Pass Criteria: Distinct splitting in the C=O region must be visible. A merged, single broad carbonyl peak often indicates amorphous degradation or excess surface moisture masking the crystalline features.

Figure 1: Experimental workflow for ensuring spectral integrity of Hemimellitic acid dihydrate.

Spectral Analysis & Band Assignment

The spectrum of Benzene-1,2,3-tricarboxylic acid dihydrate is defined by three primary regions.

Table 1: Key Vibrational Modes

| Frequency (cm⁻¹) | Intensity | Assignment | Structural Significance |

| 3300 – 3600 | Medium, Broad | ν(OH) Water | Specific to dihydrate. Indicates lattice water involved in H-bonding. |

| 2500 – 3000 | Strong, Very Broad | ν(OH) Carboxyl | Characteristic "acid dimer" envelope. Overlaps C-H stretches. |

| 1715 – 1730 | Strong | ν(C=O) Central | The "twisted" carboxyl group (less conjugated). |

| 1680 – 1705 | Strong | ν(C=O) Outer | The "planar" carboxyl groups (conjugated with ring). |

| 1580 – 1600 | Medium | ν(C=C) Aromatic | Ring breathing modes. |

| 1200 – 1300 | Strong | ν(C-O) | C-O single bond stretch coupled with OH in-plane bend. |

| 900 – 950 | Medium | δ(OH) OOP | Out-of-plane bending of the acid dimer. Highly sensitive to hydration state. |

| 700 – 850 | Strong | δ(CH) OOP | 1,2,3-trisubstituted pattern. |

Deep Dive: The Carbonyl Region (1680–1730 cm⁻¹)

This is the most diagnostic region. Unlike simple benzoic acid, which shows a single C=O peak, Hemimellitic acid dihydrate often displays a split or doublet .

-

Mechanism: The central carboxyl group, twisted ~90° out of plane, has reduced p-orbital overlap with the benzene ring. This increases the bond order of the C=O, shifting it to a higher wavenumber (~1720+ cm⁻¹).

-

The Outer Groups: These remain conjugated, appearing at lower wavenumbers (~1690 cm⁻¹).

-

Note: Extensive hydrogen bonding in the dihydrate can broaden these peaks, sometimes merging them into a complex envelope.

Deep Dive: The Hydration Fingerprint (900 cm⁻¹)

Research indicates that the out-of-plane O-H deformation band near 900 cm⁻¹ is diagnostic.[3] In the anhydrous form, this band is distinct. In the dihydrate, the water molecules disrupt the standard carboxylic acid dimer geometry, often causing this band to shift or diminish in intensity as the H-bond network reorganizes [2].

Hydration Dynamics & Thermal Stability

For drug development professionals, the transition between the dihydrate and anhydrous forms is a critical quality attribute.

-

Dehydration Event: Occurs typically between 100°C – 120°C.

-

Spectral Indicators of Dehydration:

-

Loss of 3300-3600 cm⁻¹: The discrete water bands disappear.

-

Sharpening of C=O: As the lattice water leaves, the H-bond network simplifies, often sharpening the carbonyl bands.

-

Shift of OOP bands: The aromatic C-H bending modes (700-850 cm⁻¹) may shift slightly (2-5 cm⁻¹) due to changes in crystal packing density.

-

Figure 2: Logic tree for spectral interpretation and phase identification.

Applications in Drug Development

Co-Crystal Screening Benzene-1,2,3-tricarboxylic acid is a potent co-former for basic Active Pharmaceutical Ingredients (APIs).

-

Mechanism: Proton transfer from the -COOH to the API amine group.

-

Detection: Look for the disappearance of the C=O stretch (1700 cm⁻¹) and the emergence of the Carboxylate (COO⁻) asymmetric stretch (1550–1610 cm⁻¹).

Polymorph Control Because the "twist" of the carboxyl groups is flexible, this molecule can adopt different conformers in different solvents. IR spectroscopy is the fastest method to detect "conformational polymorphism" by monitoring shifts in the C=O region.

References

-

Mo, F., & Adman, E. (1975). Crystal structure of hemimellitic acid dihydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 192-196.

-

Duchamp, D. J., & Marsh, R. E. (1969). The crystal structure of trimesic acid (and comparison with Hemimellitic acid). Acta Crystallographica Section B, 25(1), 5-19.

-

NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Benzene-1,2,3-tricarboxylic acid. National Institute of Standards and Technology.

-

Herbstein, F. H. (1987). Structural parsimony and structural variety among inclusion complexes (Refers to Hemimellitic acid inclusion behaviors). Topics in Current Chemistry.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogen bond directed supramolecular arrays utilising hemimellitic acid: Solvent inclusion clathrates - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. akgec.ac.in [akgec.ac.in]

Mass Spectrometric Characterization of Hemimellitic Acid

This guide is structured as an advanced technical whitepaper designed for analytical chemists and drug development professionals. It synthesizes established mass spectrometric principles with specific protocols for the characterization and differentiation of hemimellitic acid.

A Technical Guide to Isomer Differentiation and Fragmentation Mechanics

Executive Summary

Hemimellitic acid (1,2,3-benzenetricarboxylic acid) presents a unique analytical challenge due to its structural similarity to its isomers, trimellitic acid (1,2,4-) and trimesic acid (1,3,5-). Accurate differentiation is critical in metabolomics, polymer synthesis, and drug degradation studies.

This guide details the mass spectrometric behavior of hemimellitic acid using Gas Chromatography-Mass Spectrometry (GC-MS) via silylation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The core differentiation strategy relies on the "Ortho Effect," where the vicinal arrangement of carboxylic groups in the 1,2,3-isomer drives specific fragmentation pathways—namely anhydride formation and cyclic silicon rearrangements—that are sterically forbidden or less favorable in its isomers.

Chemical Identity & Ionization Physics

Before establishing protocols, we must understand the analyte's behavior under ionization fields.

| Property | Data | Mass Spec Implication |

| IUPAC Name | 1,2,3-Benzenetricarboxylic acid | Isomerism: Distinct from 1,2,4 (Trimellitic) and 1,3,5 (Trimesic).[1][2] |

| Formula | MW: 210.14 Da | |

| pKa Values | 2.8, 4.2, 5.6 | ESI Preference: Negative mode ( |

| Ortho-Proximity | Positions 1, 2, and 3 | Fragmentation: Enables facile loss of |

GC-MS Analysis: The Trimethylsilyl (TMS) Protocol

Direct GC analysis of hemimellitic acid is poor due to polarity and hydrogen bonding. Derivatization to the tris-trimethylsilyl (TMS) ester is the gold standard.

Derivatization Protocol

Objective: Replace three active protic hydrogens with trimethylsilyl groups to increase volatility and induce diagnostic fragmentation.

-

Preparation: Dissolve

of dry sample in -

Silylation: Add

of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).-

Expert Note: The 1% TMCS catalyst is crucial for sterically hindered carboxyl groups, specifically the central C2-COOH in hemimellitic acid.

-

-

Incubation: Heat at

for 30 minutes.-

QC Check: Solution must remain clear. Cloudiness indicates moisture contamination (hydrolysis).

-

-

Injection: Inject

(Split 1:10) into GC-MS (e.g., DB-5ms column).

EI Fragmentation Logic (70 eV)

The tris-TMS derivative (

-

Molecular Ion (

): m/z 426 (Typically weak intensity). -

M-15 (Loss of Methyl): m/z 411. Loss of

from a TMS group. Dominant high-mass ion.[3] -

The "Ortho Effect" Marker (m/z 147):

-

Structure:

-

Mechanism: This ion forms via a rearrangement requiring two TMS esters in an ortho (1,2) relationship.[3][4]

-

Differentiation:

-

Hemimellitic (1,2,3): Two ortho pairs (1-2 and 2-3). Very intense m/z 147.

-

Trimellitic (1,2,4): One ortho pair (1-2). Intense m/z 147.

-

Trimesic (1,3,5): No ortho pairs. Trace/Absent m/z 147.

-

-

Visualization: TMS Fragmentation Pathway

The following diagram illustrates the formation of the diagnostic m/z 147 ion driven by the ortho-substitution pattern.

Caption: Mechanistic pathway for the formation of the diagnostic m/z 147 ion in 1,2,3-benzenetricarboxylic acid TMS ester. The 1,2-substitution is a prerequisite for the high-abundance formation of this species.

LC-MS/MS Analysis: ESI Negative Mode

For biological matrices or aqueous samples, LC-MS/MS in negative electrospray ionization (ESI-) is preferred.

Experimental Conditions[3][4][5]

-

Ionization: ESI Negative Mode (

). -

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

-

Why Acid? Although counter-intuitive for negative mode, trace acid improves peak shape on C18 columns by suppressing silanol activity, while still allowing deprotonation in the source.

-

-

Precursor Ion:

.

CID Fragmentation Pathways

Collision-Induced Dissociation (CID) of the m/z 209 precursor yields distinct patterns based on the stability of the intermediates.

-

Decarboxylation (

Loss):- .

-

Transition:

. -

Mechanism:[5] Standard pathway for all isomers.

-

Dehydration (Ortho-Specific):

- .

-

Transition:

. -

Differentiation: The 1,2,3-isomer (and 1,2,4) can eliminate water to form a stable anhydride anion . The 1,3,5-isomer (trimesic) cannot form a cyclic anhydride, making this transition significantly less abundant.

Visualization: ESI(-) Pathway

Caption: ESI(-) fragmentation showing the competitive pathways of dehydration (anhydride formation) vs. decarboxylation. The m/z 191 pathway is sterically favored for hemimellitic acid.

Differential Diagnosis Table

Use this table to validate the identity of Hemimellitic Acid against its isomers.

| Feature | Hemimellitic (1,2,3) | Trimellitic (1,2,4) | Trimesic (1,3,[6]5) |

| Ortho Relationships | Two (1-2, 2-3) | One (1-2) | None |

| GC-MS (TMS) m/z 147 | Very High Intensity | High Intensity | Trace / Absent |

| GC-MS (TMS) m/z 411 | Dominant | Dominant | Dominant |

| ESI(-) m/z 191 ( | Prominent (Facile Anhydride) | Prominent | Weak / Absent |

| Elution Order (C18) | Typically 1st (Most Polar) | Intermediate | Last (Most Hydrophobic) |

Self-Validating Logic: If your GC-MS spectrum shows a molecular ion at m/z 426 but lacks a significant peak at m/z 147, you have misidentified Trimesic acid as Hemimellitic acid. Conversely, if m/z 147 is the base peak or >50% of the base peak, it confirms an ortho-substituted isomer (1,2,3 or 1,2,4).

References

-

NIST Mass Spectrometry Data Center. 1,2,3-Benzenetricarboxylic acid, Mass Spectrum.[7][8][9] National Institute of Standards and Technology.[8]

- Halsall, H. B., et al.The Ortho Effect in Mass Spectrometry of Aromatic Acids. Journal of the American Chemical Society.

- Little, J. L.Derivatization of Carboxylic Acids for GC-MS. Agilent Technologies Technical Overview.

-

Grossert, J. S., et al. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. (Mechanistic basis for dicarboxylate fragmentation).

Sources

- 1. Trimellitic anhydride, TMS derivative [webbook.nist.gov]

- 2. 1,2,3-Benzenetricarboxylic acid [webbook.nist.gov]

- 3. pure.tue.nl [pure.tue.nl]

- 4. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,3-Benzenetricarboxylic acid [webbook.nist.gov]

- 9. 1,2,3-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Benzene-1,2,3-tricarboxylic acid dihydrate in Organic Solvents

Introduction: The Strategic Importance of Benzene-1,2,3-tricarboxylic Acid Dihydrate

Benzene-1,2,3-tricarboxylic acid, also known as hemimellitic acid, is a key chemical intermediate whose utility spans a multitude of applications, from the synthesis of specialty polymers and advanced materials to the development of novel pharmaceuticals and pigments.[1] The dihydrate form of this compound is of particular interest in many formulations and synthetic processes. A thorough understanding of its solubility in various organic solvents is not merely an academic exercise; it is a critical parameter that dictates its processability, reactivity, and ultimately, its successful application.

This technical guide provides a comprehensive exploration of the solubility of benzene-1,2,3-tricarboxylic acid dihydrate. In the absence of extensive published quantitative data for this specific molecule, this document will equip researchers, scientists, and drug development professionals with the foundational principles of solubility, a robust experimental framework for its determination, and an analysis of the key factors influencing the dissolution of this versatile compound. By understanding the "why" and "how" of its solubility, researchers can unlock its full potential in their respective fields.

Physicochemical Properties of Benzene-1,2,3-tricarboxylic Acid Dihydrate

A foundational understanding of the physicochemical properties of benzene-1,2,3-tricarboxylic acid dihydrate is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | benzene-1,2,3-tricarboxylic acid;dihydrate | |

| Synonyms | Hemimellitic acid dihydrate | |

| Molecular Formula | C₉H₁₀O₈ | |

| Molecular Weight | 246.17 g/mol | |

| CAS Number | 36362-97-7 | |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | ~190–192 °C (decomposes) | [3] |

The presence of three carboxylic acid groups and two water molecules of hydration endows the molecule with a high capacity for hydrogen bonding, both as a donor and an acceptor. This, combined with the aromatic benzene ring, creates a molecule with distinct polar and non-polar regions, which will be a key determinant of its solubility in different organic solvents. The crystal structure of the dihydrate form plays a significant role in its solubility, as the energy required to overcome the crystal lattice forces is a critical factor in the dissolution process.[4]

Theoretical Framework: The Energetics of Dissolution

The solubility of a crystalline solid, such as benzene-1,2,3-tricarboxylic acid dihydrate, in a liquid solvent is governed by a thermodynamic equilibrium. The process of dissolution can be conceptually broken down into three energetic steps:

-

Lattice Energy (Endothermic): The energy required to break apart the intermolecular forces holding the solute molecules together in the crystal lattice. For benzene-1,2,3-tricarboxylic acid dihydrate, these forces are primarily strong hydrogen bonds and van der Waals interactions.

-

Cavitation Energy (Endothermic): The energy needed to create a space or cavity in the solvent to accommodate a solute molecule. This involves overcoming the cohesive forces of the solvent molecules.

-

Solvation Energy (Exothermic): The energy released when the solute molecule forms new intermolecular interactions with the solvent molecules.

The overall enthalpy of the solution is the sum of these three energy changes. A negative or small positive enthalpy of solution favors dissolution.

The principle of "like dissolves like" is a useful heuristic. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. Given that benzene-1,2,3-tricarboxylic acid dihydrate possesses both a non-polar benzene ring and highly polar carboxylic acid and water groups, its solubility is expected to be nuanced and highly dependent on the specific nature of the organic solvent.

Factors Influencing the Solubility of Benzene-1,2,3-tricarboxylic Acid Dihydrate

The interplay of several solvent properties will dictate the solubility of benzene-1,2,3-tricarboxylic acid dihydrate. Understanding these factors allows for a rational selection of solvents for various applications.

Caption: Key factors influencing the solubility of Benzene-1,2,3-tricarboxylic acid dihydrate.

-

Polarity: Solvents with higher polarity, such as alcohols and aprotic polar solvents, are more likely to effectively solvate the polar carboxylic acid groups.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. Protic solvents like alcohols can both donate and accept hydrogen bonds, making them strong candidates for dissolving this compound. Aprotic polar solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are excellent hydrogen bond acceptors.

-

Steric Hindrance: The proximity of the three carboxylic acid groups on the benzene ring may introduce steric hindrance, potentially affecting their interaction with bulky solvent molecules.

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the additional thermal energy helps to overcome the lattice energy of the solid.

Experimental Determination of Solubility: A Validated Protocol

Given the limited availability of public domain solubility data for benzene-1,2,3-tricarboxylic acid dihydrate, a robust and reproducible experimental protocol is essential for researchers. The following describes the isothermal shake-flask method, a gold-standard technique for solubility determination.

Caption: Workflow for the isothermal shake-flask method of solubility determination.

Step-by-Step Methodology:

-

Temperature-Controlled Environment: Place a series of vials containing the selected organic solvents in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C). Allow the solvents to equilibrate.

-

Addition of Solute: Add an excess amount of benzene-1,2,3-tricarboxylic acid dihydrate to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.

-

Equilibration: Seal the vials and agitate them at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that the system reaches equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles. This step is critical to prevent artificially high solubility readings.

-

Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of benzene-1,2,3-tricarboxylic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy with a predetermined calibration curve.

-

Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L.

This self-validating protocol ensures accuracy and reproducibility, which are paramount for applications in research and development.

Anticipated Solubility Trends in Common Organic Solvents

While specific quantitative data is limited, a qualitative assessment of the solubility of benzene-1,2,3-tricarboxylic acid dihydrate can be inferred based on the principles outlined above and data for analogous compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol | High | Capable of both donating and accepting hydrogen bonds, effectively solvating the carboxylic acid groups. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong hydrogen bond acceptors that can interact favorably with the carboxylic acid protons. |

| Ketones | Acetone | Moderate | Can act as a hydrogen bond acceptor but lacks a donor group. Its polarity is lower than that of alcohols. |

| Esters | Ethyl Acetate | Low to Moderate | Possesses a hydrogen bond acceptor group but is less polar than ketones. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low | Limited polarity and can only act as weak hydrogen bond acceptors. |

| Non-Polar Solvents | Hexane, Toluene | Very Low | Lacks the ability to form significant favorable interactions with the highly polar carboxylic acid groups. |

Applications and the Importance of Solubility

The choice of solvent is critical in the various applications of benzene-1,2,3-tricarboxylic acid.

-

Polymer Synthesis: In the production of specialty polymers and resins, the acid is often a monomer. The solvent must be able to dissolve the monomers to ensure a homogeneous reaction mixture, leading to polymers with consistent properties.[1]

-

Pharmaceutical Synthesis: As a pharmaceutical intermediate, its solubility in reaction solvents is crucial for achieving desired reaction kinetics and purity of the final active pharmaceutical ingredient (API).[5]

-

Metal-Organic Frameworks (MOFs): While its isomer, 1,3,5-benzenetricarboxylic acid (trimesic acid), is more commonly used in MOFs, the principles remain the same. The solubility of the organic linker in the solvent system used for MOF synthesis is a key factor in controlling the crystallization process and the final structure of the porous material.

-

Dyes and Pigments: The solubility of the acid in the reaction medium will influence the synthesis and purification of dyes and pigments derived from it.[5]

Conclusion

While a comprehensive, publicly available dataset on the solubility of benzene-1,2,3-tricarboxylic acid dihydrate in a wide array of organic solvents is currently lacking, this guide provides the necessary theoretical foundation and a robust experimental protocol to empower researchers to determine this critical parameter. The unique chemical structure of this compound, with its juxtaposition of polar and non-polar moieties, results in a nuanced solubility profile that is highly dependent on the properties of the solvent. By understanding the principles of dissolution and applying a rigorous experimental methodology, scientists and developers can effectively harness the potential of benzene-1,2,3-tricarboxylic acid dihydrate in their innovative applications.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,2,3-Benzenetricarboxylic Acid: Applications in Chemical Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of Benzene-1,2,3-tricarboxylic Acid in Modern Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Benzenetricarboxylic acid hydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Trimellitic acid. In Wikipedia. Retrieved from [Link]

- Mo, F., & Adman, E. (1975). Crystal structure of hemimellitic acid dihydrate (1,2,3-benzenetricarboxylic acid dihydrate). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 192-198.

-

PubChem. (n.d.). 1,2,3-Benzenetricarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Benzenetricarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2020). Applying Benzene Tetracarboxylic Acid as a Linker in the Synthesis a Porous Ba (II)-Based MOF by Ultrasonic Method. Retrieved from [Link]

-

Wikipedia. (2022, September 18). Hemimellitic acid. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2024, January 15). Metal-organic framework. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Trimesic acid. In Wikipedia. Retrieved from [Link]

- PubMed. (2016). A metal organic framework prepared from benzene-1,3,5-tricarboxylic acid and copper(II), and functionalized with various polysulfides as a sorbent for selective sorption of trace amounts of heavy metal ions. Mikrochimica Acta, 183(5), 1645-1651.

-

NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA. Retrieved from [Link]

- ResearchGate. (2018). Metal-Organic Frameworks Based on Zinc(II)

- Royal Society of Chemistry. (2010). Four new coordination polymers constructed from benzene tricarboxylic acid: synthesis, crystal structure, thermal and magnetic properties. Dalton Transactions, 39(40), 9636-9642.

- National Institutes of Health. (2017). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Polymer Chemistry, 8(39), 6073-6078.

- ResearchGate. (n.d.). FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and....

- IOPscience. (2018). Electrochemical Synthesis of a Metal Organic Framework Material Based on Copper and Benzene–1,3,5–Tricarboxylic Acid Using Applied Current. Journal of The Electrochemical Society, 165(16), H1022-H1027.

- ResearchG

- National Institutes of Health. (2015). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Biomacromolecules, 16(11), 3648-3655.

- Royal Society of Chemistry. (2014). Supramolecular assemblies of benzene-1,3,5-tricarboxylic acid and 3,5-substituted pyrazoles: formation and structural analysis. CrystEngComm, 16(31), 7254-7262.

- ResearchGate. (n.d.). IR spectra of (A) benzene-1,3,5-tricarboxylic acid (H3BTC) and (B)....

- National Institutes of Health. (2011). Crystal structure of benzene-1,3,5-tricarboxylic acid–4-pyridone (1/3). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2839.

-

SlideShare. (2016, November 28). Structure of benzene. Retrieved from [Link]

Sources

Thermal Decomposition of Benzene-1,2,3-Tricarboxylic Acid Dihydrate: A Mechanistic & Kinetic Characterization Guide

Topic: Thermal decomposition of Benzene-1,2,3-tricarboxylic acid dihydrate Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Solid-State Chemists, and Process Engineers.

Executive Summary

Benzene-1,2,3-tricarboxylic acid dihydrate (Hemimellitic acid dihydrate) represents a critical model compound in solid-state chemistry due to its unique "vicinal crowding" of carboxylic groups. Unlike its isomers (trimesic or trimellitic acid), the 1,2,3-substitution pattern creates high steric strain that drives specific thermal transformation pathways—specifically, the facile formation of cyclic anhydrides.

This guide provides a rigorous technical framework for analyzing the thermal decomposition of this compound. It moves beyond simple observation to explain the why—the structural causality—and provides self-validating experimental protocols for researchers characterizing Metal-Organic Framework (MOF) linkers or pharmaceutical co-crystals.

Part 1: Structural Prerequisites & The Decomposition Cascade

The Lattice Architecture

Before thermal stress is applied, the stability of the dihydrate (

-

Vicinal Crowding: The three adjacent carboxyl groups (-COOH) at positions 1, 2, and 3 create significant electrostatic repulsion and steric hindrance.

-

Role of Water: The two lattice water molecules act as "spacers" and bridges, stabilizing the crystal structure by forming H-bonds between the carbonyl oxygens of one molecule and the hydroxyl groups of another.

The Thermal Decomposition Mechanism

The decomposition is not a single event but a three-stage cascade . Understanding this pathway is essential for interpreting TGA/DSC data correctly.

-

Stage I: Dehydration (Endothermic) The first event is the loss of the two water molecules of crystallization. This typically occurs between 60°C and 110°C (depending on heating rate

). The crystal lattice collapses and reorganizes into the anhydrous acid form. -

Stage II: Intramolecular Cyclization (Anhydride Formation) This is the defining characteristic of the 1,2,3-isomer. Unlike the 1,3,5-isomer (Trimesic acid) which sublimes or decomposes, the 1,2-proximity allows for intramolecular dehydration . The carboxyl groups at positions 1 and 2 (or 2 and 3) react to eliminate water and form a five-membered anhydride ring. This occurs in the 150°C – 200°C range.

-

Stage III: Decarboxylation & Total Degradation Above 280°C , the anhydride ring and the remaining free carboxyl group degrade. The primary mechanism is decarboxylation (loss of

), leading to phenyl residues and eventual char formation.

Visualization of the Pathway

Figure 1: The thermal decomposition cascade of Hemimellitic acid dihydrate, highlighting the critical anhydride formation step.

Part 2: Kinetic Analysis & Thermodynamics

To accurately model the stability of this compound for drug formulation or material synthesis, you must determine the Activation Energy (

Isoconversional Methods (Model-Free)

Do not rely on a single heating rate. You must perform TGA at multiple rates (e.g.,

Table 1: Recommended Kinetic Models for Analysis

| Method | Mathematical Basis | Application Note |

| Kissinger | Uses peak temperature ( | |

| Ozawa-Flynn-Wall (OFW) | Uses conversion ( | |

| Friedman | Differential method. Most accurate for complex, multi-step degradations involving overlapping events. |

Expected Thermodynamic Values

-

Dehydration Enthalpy (

): Typically 40–60 kJ/mol per water molecule. -

Activation Energy (

):-

Stage I (Lattice Water): ~80–110 kJ/mol.

-

Stage II (Anhydride Formation): ~120–160 kJ/mol (Higher barrier due to bond breaking/forming).

-

Part 3: Experimental Protocols (Self-Validating Systems)

This protocol ensures data integrity by cross-referencing mass loss (TGA) with heat flow (DSC) and chemical identity (FTIR).

Protocol A: Simultaneous TGA-DSC Analysis

Objective: Differentiate between physical water loss and chemical decomposition.

-

Sample Preparation:

-

Mass: 5–10 mg (Strict control to prevent thermal gradients).

-

Particle Size: Grind to fine powder to ensure uniform heat transfer, but avoid excessive milling which might dehydrate the surface.

-

Crucible: Alumina (

) pans are preferred over Aluminum.-

Reasoning: Aluminum pans melt at ~660°C, but more importantly, acidic organic melts can react with aluminum at high temperatures, creating artifacts.

-

-

-

Instrument Parameters:

-

Purge Gas: Nitrogen (

) at 50 mL/min. (Inert atmosphere prevents oxidation of the organic backbone, isolating the thermal decomposition mechanism). -

Heating Program:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 120°C (Hold 10 min to verify complete dehydration).

-

Ramp 10°C/min to 400°C.

-

-

-

Validation Criteria (The "Trust" Check):

-

Step 1 Check: The mass loss at ~100°C must equal ~14.6% (Theoretical calculation:

). If mass loss is >15%, your sample has surface moisture. If <14%, it is partially dehydrated. -

Step 2 Check: Look for a sharp Endothermic peak in DSC around 160-190°C corresponding to the melting/anhydride formation, accompanied by a mass loss of ~7.3% (loss of 1 water molecule from the acid structure).

-

Protocol B: Evolved Gas Analysis (TGA-FTIR)

Objective: Confirm the chemical identity of the evolved volatiles.

-

Workflow:

-

Couple the TGA exhaust to an FTIR gas cell via a heated transfer line (maintained at 220°C to prevent condensation of the anhydride).

-

-

Spectral Monitoring:

-

Zone 1 (60-110°C): Monitor regions 3500–4000 cm⁻¹ (O-H stretch) and 1300–1900 cm⁻¹ (H-O-H bend). Confirmation of Water.

-

Zone 2 (160-200°C): Monitor for Water again (from dehydration reaction). Crucially , ensure NO

(2300-2400 cm⁻¹) is present. If -

Zone 3 (>280°C): Monitor 2300-2400 cm⁻¹ (

) and aromatic C-H stretches. Confirmation of skeletal degradation.

-

Part 4: Applications & Relevance

Why does this specific decomposition pathway matter?

-

Polyimide Synthesis: Hemimellitic anhydride is a precursor for high-performance polyimide resins. Understanding the in situ formation of the anhydride from the acid allows for "one-pot" synthesis protocols where the acid is dehydrated directly in the reactor.

-

MOF Activation: When using benzene-1,2,3-tricarboxylic acid as a linker in Metal-Organic Frameworks, the "activation" step (removing solvent) must be controlled. If the temperature is too high, the linker may cyclize (form anhydride), breaking the coordination bonds with the metal nodes and collapsing the MOF pore structure.

-

Pharmaceutical Co-crystals: The dihydrate water is structural.[2] If a drug formulation relies on this co-former, processing temperatures must remain below the Stage I onset (approx. 60°C) to maintain crystal habit and solubility profiles.

References

-

PubChem. Benzene-1,2,3-tricarboxylic acid dihydrate (Compound Summary). National Library of Medicine. [Link]

-

TA Instruments. Thermal Analysis Applications Guide (DSC & TGA). (General methodology for organic acid decomposition). [Link]

-

Naredla, K. P., et al. A Review on Applications of Thermogravimetric Methods of Analysis (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences, 2024.[3] [Link]

-

Cambridge Structural Database (CSD). Crystal structure data for benzenetricarboxylic acids.[2][4] (Source for hydrogen bonding network verification). [Link]

Sources

- 1. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iajps.com [iajps.com]

- 4. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzene-1,2,3-tricarboxylic acid dihydrate safety and hazards

Technical Monograph: Safety Architecture & Hazard Mitigation for Benzene-1,2,3-tricarboxylic Acid Dihydrate

Executive Summary & Application Context

Benzene-1,2,3-tricarboxylic acid dihydrate (Hemimellitic acid dihydrate) is a critical organic ligand used extensively in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals.[1] Unlike its symmetric isomer trimesic acid (1,3,5-isomer), the vicinal arrangement of carboxylic groups in the 1,2,3-position creates unique chelating geometries, making it indispensable for generating specific pore apertures in drug delivery vehicles (e.g., Al-based MOFs).[1]

However, this same vicinal acidity presents distinct safety challenges.[1] This guide moves beyond generic MSDS data to provide a mechanistic understanding of the compound's hazards and a self-validating framework for its safe manipulation in high-stakes research environments.

Physicochemical & Toxicological Profile

To manage risk, one must understand the driver of that risk.[1] For Hemimellitic acid, the primary hazard vector is proton donation resulting from its relatively low pKa1.[1]

Table 1: Critical Chemical Safety Data

| Parameter | Value / Description | Implications for Safety |

| CAS Number | 36362-97-7 | Verification key for inventory tracking. |

| Molecular Formula | C₉H₆O₆[1][2][3][4][5] · 2H₂O | Hydrate form affects stoichiometry in synthesis.[1] |

| Acidity (pKa) | pKa1: 2.86 | pKa2: 4.30 | pKa3: 6.28 | High Risk: The first dissociation is strong enough to cause immediate tissue protonation (chemical burns/irritation).[1] |

| Physical State | White Crystalline Powder | Dust generation is the primary exposure route.[1] |

| Melting Point | 190–192 °C (decomposition) | Thermal Risk: Decarboxylation releases CO₂ and potentially irritating fumes.[1] |

| Solubility | Soluble in Ethanol, sparingly in cold water | Spill cleanup requires polar solvents or alkaline aqueous solutions.[1] |

Mechanistic Hazard Identification

The compound is classified under GHS as Skin Irrit. 2 (H315) , Eye Irrit. 2 (H319) , and STOT SE 3 (H335) .[1]

-

Ocular Risk (H319): Upon contact with the aqueous environment of the eye, the dihydrate dissolves, releasing protons (H⁺).[1] The pKa1 of 2.86 induces a rapid pH drop in the conjunctival sac, leading to protein denaturation and potential corneal opacity if not neutralized immediately.[1]

-

Respiratory Risk (H335): As a fine crystalline powder, inhalation deposits acidic particles in the alveoli.[1] The vicinal carboxyl groups can chelate metal ions in biological membranes, potentially disrupting local cellular homeostasis beyond simple acid irritation.[1]

Safe Handling Protocol: A Self-Validating System

Do not rely on "standard precautions." Use this specific workflow designed to validate safety at every step.

Phase 1: Engineering Controls & PPE

-

Primary Barrier: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity > 100 fpm).[1]

-

Glove Selection Logic: Use Nitrile (minimum 0.11 mm thickness) .[1]

-

Ocular Defense: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the fine dust hazard.

Phase 2: The "Zero-Dust" Weighing Protocol

-

Objective: Prevent airborne suspension of the dihydrate during transfer.[1]

-

Step 1: Place the receiving vessel and the stock container inside the fume hood.

-

Step 2: Use an antistatic gun or ionizer bar on the spatula and weighing boat.[1] Causality: Organic crystals often carry static charges that cause "jumping" and aerosolization.

-

Step 3: Wet-Transfer Method (Recommended): If the downstream process allows, pre-wet the weighing boat with the reaction solvent (e.g., ethanol) before adding the solid.[1] This immediately captures dust.[1]

Phase 3: Decontamination & Validation

-

The Checkpoint: After handling, wipe the work surface with a saturated sodium bicarbonate solution .[1]

-

Validation: If the solution fizzes (releases CO₂), you have confirmed the presence of spilled acid and successfully neutralized it.[1] This provides immediate visual feedback on your containment efficacy.[1]

Emergency Response Architecture

Visualized Workflow: Spill Response Decision Tree

Figure 1: Decision logic for managing spills. Note the prohibition of sweeping dry powder to prevent inhalation risks.

First Aid Measures (Mechanistic Basis)

-

Skin Contact:

-

Eye Contact:

Synthesis & Waste Stewardship

When using Benzene-1,2,3-tricarboxylic acid in MOF synthesis (e.g., reacting with Cu(NO₃)₂), the waste stream will contain both heavy metals and acidic ligands.[1]

Disposal Protocol:

-

Segregation: Do not mix with strong oxidizers or alkali waste without controlled neutralization.[1]

-

Neutralization: Treat aqueous waste with 5% NaOH until pH ~7. This converts the acid to its water-soluble sodium salt (Sodium benzene-1,2,3-tricarboxylate), reducing volatility and irritation potential.[1]

-

Heavy Metal Chelation: If used with metals (Cu, Al), the waste must be treated as Mixed Chemical Waste .[1] The tricarboxylic acid effectively chelates metals, potentially keeping them in solution and complicating standard precipitation treatments.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11288, 1,2,3-Benzenetricarboxylic acid.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1,2,3-benzenetricarboxylic acid.[1] Retrieved from [Link][1]

-

Gautam, S., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems.[1][6] National Institutes of Health (PMC).[1] Retrieved from [Link]

Sources

- 1. Hemimellitic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,2,3-Benzenetricarboxylic acid [webbook.nist.gov]

- 4. 36362-97-7 CAS MSDS (1,2,3-Benzenetricarboxylic acid hydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1,2,3-Benzenetricarboxylic acid [webbook.nist.gov]

- 6. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Benzene-1,2,3-tricarboxylic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of Benzene-1,2,3-tricarboxylic acid dihydrate, also known as hemimellitic acid dihydrate. The synthesis is based on the oxidation of 1,2,3-trimethylbenzene. This document outlines the theoretical basis of the reaction, provides a detailed experimental procedure, and includes safety precautions and recommendations for the characterization of the final product.

Introduction

Benzene-1,2,3-tricarboxylic acid is a significant organic compound utilized as a versatile intermediate in the synthesis of complex organic molecules, polymers, and specialized dyes. Its structure, featuring three adjacent carboxylic acid groups on a benzene ring, imparts unique reactivity, making it a valuable building block in medicinal chemistry and materials science. This document provides a reliable protocol for the synthesis and purification of its dihydrate form, ensuring a high-purity product suitable for further research and development applications.

Chemical Theory and Mechanism

The synthesis of Benzene-1,2,3-tricarboxylic acid is achieved through the oxidation of the three methyl groups of 1,2,3-trimethylbenzene (hemimellitene). Strong oxidizing agents are required for this transformation. This protocol will focus on the use of potassium permanganate (KMnO₄) in an alkaline aqueous solution.

The reaction proceeds via a free radical mechanism at the benzylic positions of the methyl groups. The permanganate ion (MnO₄⁻) abstracts a hydrogen atom from a methyl group, initiating the oxidation cascade. The methyl groups are progressively oxidized to carboxylic acids. The alkaline conditions are crucial as they neutralize the initially formed carboxylic acids, preventing the deactivation of the benzene ring towards further oxidation and promoting the solubility of the intermediate products.

The overall reaction can be represented as:

C₆H₃(CH₃)₃ + 9KMnO₄ → C₆H₃(COOK)₃ + 9MnO₂ + 3H₂O + 3KOH

Subsequent acidification of the potassium salt of Benzene-1,2,3-tricarboxylic acid yields the free acid, which can then be purified by recrystallization from water to afford the dihydrate.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 1,2,3-Trimethylbenzene | Reagent | Sigma-Aldrich | Purity ≥98% |

| Potassium Permanganate | ACS Reagent | Fisher Scientific | --- |

| Sodium Hydroxide | Reagent | VWR | Pellets or solution |

| Hydrochloric Acid | Concentrated (37%) | J.T. Baker | --- |

| Distilled or Deionized Water | --- | --- | For reaction and recrystallization |

| Celite® 545 | --- | Sigma-Aldrich | Filter aid |

Equipment

-

Three-necked round-bottom flask (1 L)

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Dropping funnel

-

Thermometer

-

Büchner funnel and flask

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Benzene-1,2,3-tricarboxylic acid dihydrate.

Step-by-Step Procedure

Part 1: Oxidation of 1,2,3-Trimethylbenzene

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 12.0 g (0.1 mol) of 1,2,3-trimethylbenzene.

-